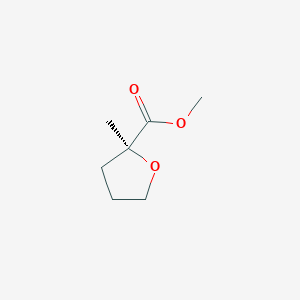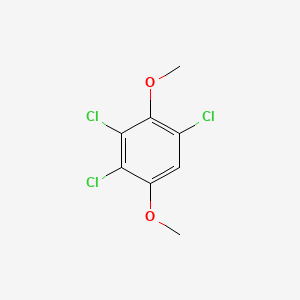![molecular formula C12H17NO4 B1658641 N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide CAS No. 61711-83-9](/img/structure/B1658641.png)
N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide is an organic compound with the molecular formula C12H17NO4. This compound is characterized by the presence of an acetamide group attached to a 3,5-dimethoxyphenoxyethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide typically involves the reaction of 3,5-dimethoxyphenol with ethylene oxide to form 3,5-dimethoxyphenoxyethanol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-
- Acetamide, N-(2,5-dimethoxyphenyl)-
Uniqueness
N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide is unique due to the presence of the 3,5-dimethoxyphenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can lead to variations in reactivity, solubility, and biological activity.
Eigenschaften
CAS-Nummer |
61711-83-9 |
|---|---|
Molekularformel |
C12H17NO4 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
N-[2-(3,5-dimethoxyphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C12H17NO4/c1-9(14)13-4-5-17-12-7-10(15-2)6-11(8-12)16-3/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
QELVQIVXORSOJH-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOC1=CC(=CC(=C1)OC)OC |
Kanonische SMILES |
CC(=O)NCCOC1=CC(=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Bi(cyclopentane)]-2-amine](/img/structure/B1658559.png)
![5H-Pyrano[4,3-b]pyridin-5-one, 7-methyl-](/img/structure/B1658560.png)
![4-(2-Chlorophenyl)-5-phenyl-1,3,4,6-tetrahydropyrimido[5,4-c][1,5]benzodiazepin-2-one](/img/structure/B1658561.png)


![N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B1658564.png)

![N-(4-fluorophenyl)-2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B1658568.png)
![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1658570.png)
![1-{[4-(2-Chlorophenyl)-5-methyl-1,2-oxazol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B1658571.png)

![[4-(2-Phenylethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B1658576.png)
![3-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B1658577.png)
![Methyl 3-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B1658581.png)
